molecular formula C15H9NO3 B15010725 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione

2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione

Cat. No.: B15010725
M. Wt: 251.24 g/mol
InChI Key: LEVUICRLFJDCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of an imino group (C=N) and a hydroxyphenyl group attached to an indene-dione structure. Schiff bases have been widely studied due to their diverse applications in various fields, including coordination chemistry, catalysis, and biological activities .

Preparation Methods

The synthesis of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its catalytic and biological activities. The presence of the imino and hydroxy groups allows the compound to participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .

Comparison with Similar Compounds

2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be compared with other similar Schiff base compounds, such as:

    2-{[(2-hydroxyphenyl)imino]methyl}phenol: This compound also contains a hydroxyphenyl and imino group but differs in its core structure.

    2,2-dihydroxy-1H-indene-1,3(2H)-dione:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

2-(2-hydroxyphenyl)iminoindene-1,3-dione

InChI

InChI=1S/C15H9NO3/c17-12-8-4-3-7-11(12)16-13-14(18)9-5-1-2-6-10(9)15(13)19/h1-8,17H

InChI Key

LEVUICRLFJDCDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NC3=CC=CC=C3O)C2=O

Origin of Product

United States

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